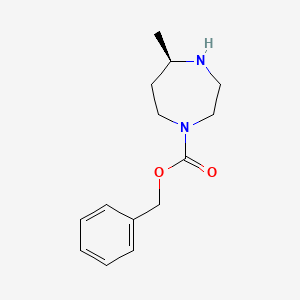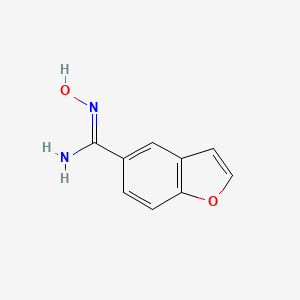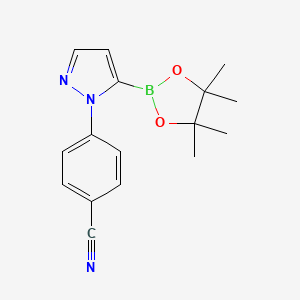
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide
Vue d'ensemble
Description
Imidazole derivatives are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . They are widely used in chemical synthesis as they are versatile building blocks .
Synthesis Analysis
The synthesis of imidazole derivatives can involve various methods. For instance, one study describes the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone, yielding a novel compound suitable for anti-aspergillus activity study .Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, the structure of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is represented by the formula C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For example, 4-(1H-imidazol-1-yl)benzoic acid is a solid with a molecular weight of 188.18 . Another compound, 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, has a molecular weight of 202.21 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Expedient Synthesis: The compound was synthesized from methylbut 2-ynoate, with a key step involving the preparation of methyl 3-bromo-5-methylisoxazole-4-carboxylate. This method provided an efficient route to produce the compound in significant quantities (Hanson & Mohamed, 1997).
Biological Activities and Applications
- Angiotensin II Receptor Antagonism: A series of imidazole-5-carboxylic acids, including variants of the compound , demonstrated antagonistic activities to the angiotensin II receptor. This activity indicates potential applications in cardiovascular research and drug development (Yanagisawa et al., 1996).
- Thromboxane Synthetase Inhibition: Certain derivatives of 3-(1H-imidazol-1-ylmethyl)indole-1-alkanoic acids, structurally related to the compound, were found to be potent inhibitors of thromboxane synthetase. This property can be relevant in studies related to blood clotting and cardiovascular diseases (Cross et al., 1986).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-3-methyl-1,2-oxazole-5-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.BrH/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)15-11-6;/h2-3,5H,4H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVHSPDOIPENOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CN2C=CN=C2)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide | |
CAS RN |
1332528-81-0 | |
| Record name | 5-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-3-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)






![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)

![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)